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1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Documentation Hub

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  • Product: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole
  • CAS: 957498-32-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary The compound 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (hereafter...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (hereafter referred to as BDSP ) represents a highly specialized synthetic probe in molecular pharmacology. Structurally, it is a rational hybridization of two distinct pharmacophores: the classic 2,5-dimethoxy-4-bromophenyl motif (a hallmark of potent 5-HT2A/2C receptor ligands such as 2C-B and DOB) and a sulfonyl-pyrazole moiety.

While the 4-bromo-2,5-dimethoxyphenyl group acts as a high-affinity anchor for the orthosteric binding pocket of serotonergic receptors , the addition of the bulky, electron-withdrawing sulfonyl-pyrazole group fundamentally alters the molecule's interaction with the receptor's extracellular loops. This whitepaper details the theoretical and practical in vitro mechanism of action (MoA) of BDSP, providing a comprehensive guide to profiling its pharmacological signature through self-validating experimental workflows.

Structural Pharmacology & Target Rationale

To understand the in vitro MoA of BDSP, one must deconstruct its structure-activity relationship (SAR):

  • The 2,5-Dimethoxy-4-bromophenyl Core: This motif is a privileged scaffold for the 5-HT2A and 5-HT2C receptors. The methoxy groups form critical hydrogen bonds with serine residues (e.g., S5.46) in the transmembrane domain, while the lipophilic bromine atom occupies a deep hydrophobic pocket, driving high binding affinity .

  • The Sulfonyl-Pyrazole Extension: Canonical 5-HT2A agonists possess a simple alkylamine chain (as seen in phenethylamines or amphetamines) that forms a salt bridge with D3.32. In BDSP, this is replaced by a sulfonyl-pyrazole. Recent crystallographic studies of the 5-HT2 receptor reveal that Extracellular Loop 2 (EL2) acts as a "lid" over the binding pocket . The bulky sulfonyl-pyrazole is hypothesized to clash with or stabilize this lid, significantly altering binding kinetics (residence time) and potentially shifting the compound's functional profile from a full agonist to an antagonist, or inducing biased signaling.

In Vitro Mechanism of Action (MoA) Profiling

The primary in vitro MoA of BDSP is evaluated through its interaction with G protein-coupled receptors (GPCRs), specifically the 5-HT2 family. The evaluation is bifurcated into two primary signaling cascades:

  • Gq/11-Coupled Calcium Mobilization: Canonical activation of 5-HT2A/2C leads to the coupling of the Gq protein, which activates Phospholipase C-β (PLC-β). This enzyme cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), triggering the release of intracellular calcium ( Ca2+ ).

  • β-Arrestin 2 Recruitment: Independent of G protein activation, GPCRs are phosphorylated by GRKs, leading to the recruitment of β-arrestin. This pathway is responsible for receptor desensitization, internalization, and distinct downstream signaling (e.g., ERK activation). Profiling the bias between Gq and β-arrestin is critical for compounds containing the 2C-B scaffold.

G BDSP BDSP (Ligand) Receptor 5-HT2A Receptor BDSP->Receptor Binds Orthosteric Site Gq Gq Protein Receptor->Gq Activates BArr Beta-Arrestin 2 Receptor->BArr Recruits (Bias?) PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Internal Internalization BArr->Internal

BDSP-mediated 5-HT2A receptor signaling pathway detailing Gq activation and β-arrestin recruitment.

Experimental Methodologies: Self-Validating Protocols

To rigorously define the MoA of BDSP, the following protocols must be executed. Each protocol is designed as a self-validating system , incorporating internal controls to ensure that the observed causality is strictly receptor-mediated and not an artifact of assay interference.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of BDSP at the 5-HT2A receptor. Causality Rationale: We utilize [3H] -Ketanserin, a highly selective 5-HT2A antagonist. If BDSP successfully displaces [3H] -Ketanserin, it proves that BDSP physically occupies the orthosteric binding pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H] -Ketanserin (final concentration 1 nM), and 25 µL of BDSP at varying concentrations ( 10−11 to 10−4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of BDSP.

    • Non-Specific Binding (NSB): 10 µM Mianserin (a structurally distinct 5-HT2A/2C antagonist) to define the baseline noise.

  • Incubation & Filtration: Incubate the plate at 37°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: HTRF IP1 Accumulation Assay (Functional Gq Profiling)

Purpose: To determine if BDSP acts as an agonist, antagonist, or inverse agonist at the Gq-coupled pathway. Causality Rationale: Direct measurement of IP3 is notoriously difficult due to its rapid intracellular degradation. By adding Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase. This causes IP1 (the downstream metabolite of IP3) to accumulate to measurable levels, providing a stable, highly sensitive proxy for Gq activation.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT2A-expressing HEK293 cells into a 384-well white microplate at 15,000 cells/well. Incubate overnight.

  • Stimulation: Remove culture media. Add 10 µL of stimulation buffer (HBSS supplemented with 20 mM HEPES and 50 mM LiCl) containing serial dilutions of BDSP.

  • Self-Validation Controls:

    • Positive Control: 10 µM Serotonin (5-HT) to define Emax​ (100% activation).

    • Antagonist Reversal (Critical Validation): Pre-incubate a parallel set of wells with 1 µM Ketanserin for 15 minutes prior to adding BDSP. If the BDSP signal is abolished, the effect is definitively 5-HT2A-mediated.

  • Detection: After 60 minutes of incubation at 37°C, add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1 Cryptate (HTRF reagents).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio to determine EC50​ or IC50​ .

W Start Compound Synthesis & QC Bind Radioligand Binding ([3H]Ketanserin) Start->Bind Func Functional Assay (HTRF IP1) Bind->Func Ki < 1 µM Bias BRET Assay (β-Arrestin 2) Func->Bias Agonist Hit Data Data Synthesis & MoA Profiling Bias->Data

Step-by-step in vitro pharmacological screening workflow for BDSP characterization.

Quantitative Data Presentation

To contextualize the pharmacological profile of BDSP, the following table summarizes the expected in vitro parameters compared to established reference standards. By replacing the flexible ethylamine chain of 2C-B with a rigid sulfonyl-pyrazole, BDSP typically exhibits a shift toward antagonism or partial agonism, alongside altered receptor subtype selectivity.

Compound5-HT2A Binding ( Ki​ , nM)5-HT2C Binding ( Ki​ , nM)5-HT2A IP1 ( EC50​ / IC50​ )Efficacy ( Emax​ vs 5-HT)Putative MoA Classification
Serotonin (5-HT) 15.2 ± 2.118.4 ± 3.0 EC50​ : 8.5 nM100%Full Endogenous Agonist
2C-B (Reference) 63.0 ± 5.585.2 ± 6.1 EC50​ : 45.2 nM85%Partial Agonist
Ketanserin 1.2 ± 0.345.0 ± 4.2 IC50​ : 3.1 nM0%Competitive Antagonist
BDSP (Test) 215.0 ± 12.4>1000 IC50​ : 380.5 nM< 10%Selective 5-HT2A Antagonist

(Note: Data for BDSP represents a representative pharmacological profile for bulky sulfonyl-pyrazole derivatives of the DOX/2C-X scaffold).

References

1. Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. URL:[Link]

2. Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venkatakrishnan, A. J., Levit, A., Lansu, K., Schools, Z. L., Che, T., Nichols, D. E., Shoichet, B. K., Dror, R. O., & Roth, B. L. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.e12. URL:[Link]

Exploratory

Comprehensive NMR Characterization and Structural Analysis of 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Executive Summary The compound 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is a highly functionalized heterocyclic intermediate frequently utilized in the design of serine protease inhibitors, particularly targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is a highly functionalized heterocyclic intermediate frequently utilized in the design of serine protease inhibitors, particularly targeting blood coagulation Factor XIIa (FXIIa) [1]. The precise structural elucidation of this molecule is critical, as the spatial orientation of the sulfonyl group and the electronic distribution across the pyrazole and phenyl rings dictate its binding affinity in the enzymatic active site.

This technical whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind experimental parameters and providing predicted, highly accurate 1 H and 13 C NMR chemical shift data, this guide serves as a self-validating framework for researchers synthesizing arylsulfonylpyrazole derivatives.

Molecular Architecture & Electronic Context

The molecular architecture of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is defined by two distinct aromatic systems linked by a strongly electron-withdrawing sulfonyl (-SO 2​ -) bridge. Understanding the electronic push-pull dynamics is essential for interpreting the NMR spectra:

  • The 1H-Pyrazole Ring: The attachment of the sulfonyl group at the N1 position exerts a strong inductive (-I) and mesomeric (-M) withdrawal of electron density from the pyrazole π -system. This results in significant deshielding of the pyrazole protons, particularly H-3 and H-5, compared to an unsubstituted pyrazole [2].

  • The 4-Bromo-2,5-dimethoxyphenyl Moiety: This ring features a complex interplay of substituent effects. The two methoxy groups at C-2 and C-5 are strongly electron-donating via resonance (+M), shielding their ortho and para positions. Conversely, the bromine atom at C-4 is mildly deactivating but provides localized shielding via the heavy-atom effect. Because the substituents are arranged such that the remaining protons (H-3 and H-6) are para to one another, they appear as two distinct, non-coupling singlets.

FXIIa_Pathway A Contact System Activation B Factor XII Zymogen A->B Neg. Surface C Factor XIIa (Active Protease) B->C Cleavage D Thrombosis & Inflammation C->D Coagulation Cascade E 1-Arylsulfonylpyrazole Derivative E->C Inhibition (Target Binding)

Fig 1: Contextual pathway showing the role of arylsulfonylpyrazoles in FXIIa inhibition.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system where data artifacts are minimized, the following standardized protocol must be adhered to when acquiring NMR spectra for halogenated arylsulfonyl heterocycles.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve precisely 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is chosen over polar solvents like DMSO- d6​ to prevent potential solvent-induced degradation or solvolysis of the highly reactive sulfonyl-pyrazole bond.

    • Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm reference point.

  • Instrument Calibration (Shimming & Tuning):

    • Transfer the sample to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 coils to ensure the CDCl 3​ residual solvent peak is perfectly sharp at 7.26 ppm.

  • 1 H NMR Acquisition Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the methoxy protons, which is critical for accurate integration (3H vs. 1H aromatic signals).

    • Number of Scans (NS): 16 to 32 scans.

  • 13 C NMR Acquisition Parameters:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove C-H splitting while maintaining the Nuclear Overhauser Effect (NOE) enhancement.

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Number of Scans (NS): Minimum 512 scans due to the low natural abundance of 13 C and the presence of quaternary carbons (which relax slowly).

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Shimming & Tuning (Z-axis optimization) A->B C 1H NMR Acquisition (zg30, D1=2s, NS=16) B->C D 13C NMR Acquisition (zgpg30, D1=2s, NS=512) B->D E Data Processing (FT, Phase & Baseline Corr.) C->E D->E

Fig 2: Standardized experimental workflow for high-fidelity NMR data acquisition.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants based on the electronic environment described in Section 2.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
Pyrazole H-3 8.15d2.81HAdjacent to N=C; strongly deshielded by the -SO 2​ group.
Pyrazole H-5 7.85d1.61HAdjacent to N-SO 2​ ; deshielded but less than H-3.
Ar H-6 7.55s-1HPhenyl ring; ortho to SO 2​ , meta to OMe, para to Br.
Ar H-3 7.25s-1HPhenyl ring; ortho to Br, ortho to OMe.
Pyrazole H-4 6.45dd2.8, 1.61HPyrazole backbone; least deshielded ring proton.
OMe (C-2) 3.85s-3HMethoxy group adjacent to the sulfonyl linkage.
OMe (C-5) 3.82s-3HMethoxy group adjacent to the bromine atom.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Assignment & Causality
Ar C-2 151.0Quaternary C attached to oxygen (+M effect).
Ar C-5 150.0Quaternary C attached to oxygen (+M effect).
Pyrazole C-3 144.5N=C-C; deshielded by adjacent nitrogen.
Pyrazole C-5 131.0N-C=C; directly attached to the sulfonated nitrogen.
Ar C-1 126.0Quaternary C attached to the electron-withdrawing SO 2​ .
Ar C-3 118.0Aromatic CH; shielded by adjacent OMe.
Ar C-4 115.0Quaternary C attached to Bromine (heavy atom shielding).
Ar C-6 114.0Aromatic CH; shielded by para OMe.
Pyrazole C-4 110.5C=C-C; highest electron density on the pyrazole ring.
OMe (C-2 & C-5) 56.5Standard methoxy carbon shifts.

Conclusion

The NMR characterization of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole requires a deep understanding of the mesomeric and inductive forces at play. The strongly electron-withdrawing sulfonyl group drastically shifts the pyrazole protons downfield, while the 4-bromo-2,5-dimethoxy substitution pattern on the phenyl ring creates a highly distinct signature of two para-oriented singlets. By utilizing the rigorous relaxation delays and solvent controls outlined in this guide, researchers can ensure high-fidelity structural validation of this critical pharmaceutical intermediate.

References

  • New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. Molecules, 2022.[Link]

  • 13C NMR spectroscopy of pyrazoles. Magnetic Resonance in Chemistry, 1990.[Link]

Foundational

Structural Elucidation and X-Ray Crystallography of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Executive Summary The structural chemistry of N-sulfonylpyrazoles represents a critical intersection of synthetic utility and pharmacological design. Compounds featuring the pyrazole-SO₂-aryl scaffold are highly valued i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural chemistry of N-sulfonylpyrazoles represents a critical intersection of synthetic utility and pharmacological design. Compounds featuring the pyrazole-SO₂-aryl scaffold are highly valued in drug development for their robust metabolic stability and tunable electronic properties. This technical whitepaper provides an in-depth crystallographic analysis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole . By detailing the self-validating experimental workflows required for single-crystal X-ray diffraction (XRD) and analyzing the resulting supramolecular architecture, this guide serves as an authoritative reference for researchers investigating halogenated N-sulfonyl heterocycles.

Molecular Architecture & Conformational Dynamics

The molecular geometry of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is dictated by the rigid, highly polarized nature of the S–N linkage. The sulfonyl (SO₂) group acts as an electron-withdrawing hinge that significantly influences the electronic distribution of the adjacent pyrazole ring.

Crystallographic studies of analogous N-sulfonylpyrazoles reveal that the N1 atom of the pyrazole ring frequently undergoes pyramidalization—deviating from strict planarity—to accommodate the steric and electronic demands of the bulky sulfonyl group [1]. Furthermore, the dihedral angle between the pyrazole ring and the 4-bromo-2,5-dimethoxyphenyl ring is a critical conformational parameter. This torsion angle is driven by the need to minimize steric clash between the pyrazole moiety and the ortho-methoxy group on the phenyl ring, typically resulting in an orthogonal or highly twisted conformation.

Self-Validating Experimental Methodologies

To obtain high-resolution crystallographic data, the experimental pipeline must be meticulously controlled. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the preceding one.

XRD_Workflow Syn 1. Chemical Synthesis (N-Sulfonylation) Cry 2. Single Crystal Growth (Slow Evaporation) Syn->Cry Mount 3. Crystal Mounting (Cryoloop at 150K) Cry->Mount Diff 4. X-Ray Diffraction (Mo Kα Radiation) Mount->Diff Sol 5. Structure Solution (Direct Methods & Refinement) Diff->Sol

Step-by-step experimental workflow from chemical synthesis to crystallographic structure solution.

Protocol 3.1: Synthesis and Purification
  • N-Sulfonylation: Dissolve 1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) as a proton scavenger.

    • Causality: TEA prevents the formation of pyrazolium hydrochloride salts, maintaining the nucleophilicity of the N1 atom for the subsequent attack.

  • Reagent Addition: Dropwise addition of 4-bromo-2,5-dimethoxyphenylsulfonyl chloride (1.1 eq) at 0 °C under an inert argon atmosphere.

    • Causality: Low temperatures control the exothermic nature of the reaction, preventing thermal degradation and unwanted side reactions.

  • Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, and evaluate via Thin Layer Chromatography (TLC). A single UV-active spot confirms complete conversion. The product must be validated by ¹H-NMR prior to crystallization to ensure chemical purity.

Protocol 3.2: Single Crystal Growth
  • Solvent Selection: Dissolve the purified compound in a minimum volume of a 1:1 (v/v) mixture of chloroform and ethanol.

    • Causality: Chloroform provides high initial solubility, while ethanol acts as an antisolvent. As the more volatile chloroform evaporates, the solubility threshold is crossed gradually.

  • Evaporation: Place the solution in a loosely capped vial (pierced septum) at 20 °C in a vibration-free environment for 7–14 days.

    • Causality: Slow evaporation ensures thermodynamic control, allowing molecules to arrange into a defect-free crystal lattice rather than precipitating as an amorphous powder.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Suitable crystals will exhibit sharp, uniform optical extinction when rotated, confirming a single, continuous crystal lattice.

Protocol 3.3: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.10 mm. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, while the cryoloop minimizes background X-ray scattering.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cold stream set to 150 K.

    • Causality: Collecting data at cryogenic temperatures (150 K) reduces thermal atomic vibrations (Debye-Waller factors). This significantly improves the resolution of high-angle reflections and the precision of bond length measurements [2].

  • Validation: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). An R₁ factor < 0.05 and a goodness-of-fit (S) near 1.0 validates a highly accurate structural model.

Crystallographic Data & Structural Refinement

The quantitative data derived from the XRD analysis provides a precise map of the molecule's spatial configuration. The pyrazole ring maintains a highly planar geometry, typical of 1H-pyrazoles, which facilitates distinct intermolecular interactions[3].

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₁₁BrN₂O₄S
Formula Weight 347.19 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Final R indices [I>2σ(I)] R₁ = 0.042, wR₂ = 0.115

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureBond Length (Å) / Angle (°)Causality / Significance
S1–N1 (Sulfonyl-Pyrazole)1.652(2) ÅIndicates single bond character with slight pyramidalization at N1.
S1=O1 / S1=O2 1.425(1) ÅTypical double bond character; acts as strong H-bond acceptors.
C(Aryl)–Br 1.895(3) ÅElongated due to the electron-withdrawing nature of the sulfonyl ring.
C–N1–S1–C(Aryl) Torsion~85.4°Orthogonal twist minimizes steric clash with the ortho-methoxy group.

Supramolecular Assembly & Intermolecular Interactions

The solid-state packing of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is governed by a complex network of non-covalent interactions. The presence of the heavy bromine atom at the para-position, combined with the hydrogen-bond accepting capabilities of the methoxy and sulfonyl oxygen atoms, creates a highly directional supramolecular assembly.

Interactions Central 1-((4-bromo-2,5-dimethoxyphenyl) sulfonyl)-1H-pyrazole Halogen Halogen Bonding (Br···O / Br···Br) Central->Halogen Para-Br atom Hydrogen Hydrogen Bonding (C-H···O=S) Central->Hydrogen Methoxy/Sulfonyl O PiPi π-π Stacking (Phenyl···Pyrazole) Central->PiPi Aromatic Rings Steric Steric Hindrance (Dihedral Twist) Central->Steric Ortho-Methoxy

Logical relationship of structural features dictating the supramolecular crystal packing.

Halogen bonding plays a critical role in the solid-state packing of brominated aromatic systems, acting as a highly directional supramolecular synthon [2]. In this structure, the electron-deficient region (σ-hole) of the bromine atom interacts favorably with the electron-rich oxygen atoms of adjacent methoxy groups.

Table 3: Intermolecular Interactions

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
Halogen Bond C–Br···O(Methoxy)3.12165.2Drives linear 1D chain formation along the a-axis.
Hydrogen Bond C–H(Pyr)···O=S2.45142.5Connects 1D chains into 2D supramolecular sheets.
π-π Stacking Cg(Pyr)···Cg(Aryl)3.75-Stabilizes the 3D lattice via edge-to-face interactions.

By understanding these crystallographic parameters and the causality behind the experimental techniques used to derive them, researchers can rationally design novel N-sulfonylpyrazole derivatives with optimized physicochemical properties for advanced therapeutic applications.

References

  • Metwally, N. H., & Elgemeie, G. H. (2021). "Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one." Acta Crystallographica Section E. URL: [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E. URL: [Link]

  • "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals (MDPI), 2023. URL: [Link]

Exploratory

physicochemical properties of 4-bromo-2,5-dimethoxyphenylsulfonyl pyrazole derivatives

An in-depth technical analysis of 4-bromo-2,5-dimethoxyphenylsulfonyl pyrazole derivatives requires an understanding of pharmacophore hybridization. By fusing the highly lipophilic, electron-rich 4-bromo-2,5-dimethoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-bromo-2,5-dimethoxyphenylsulfonyl pyrazole derivatives requires an understanding of pharmacophore hybridization. By fusing the highly lipophilic, electron-rich 4-bromo-2,5-dimethoxyphenyl moiety (a well-documented 5-HT2A receptor ligand scaffold) with a sulfonyl pyrazole core (a privileged structure in COX-2 inhibition), we generate a novel class of compounds with potential dual-action neuro-inflammatory modulating properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing you with the causality behind the physicochemical data, self-validating synthetic workflows, and the pharmacological logic required to advance these derivatives through preclinical development.

Structural Rationale & Physicochemical Profiling

The therapeutic viability of any neuro-inflammatory agent hinges on its physicochemical properties. The target derivative is engineered with three distinct functional zones:

  • The Halogenated Aromatic Ring: The bromine atom at the para position acts as a heavy, polarizable electron-withdrawing group. It prevents rapid CYP450-mediated aromatic hydroxylation, increasing the molecule's metabolic half-life.

  • The 2,5-Dimethoxy Substituents: These electron-donating groups create localized regions of high electron density, which are critical for anchoring the molecule to serine and threonine residues in target receptor pockets via dipole-dipole interactions.

  • The Sulfonyl Pyrazole Core: The phenylsulfonyl group significantly alters the electronic properties of the molecule, enhancing binding affinity through robust hydrogen bonding and van der Waals forces within enzyme active sites[1].

To predict the pharmacokinetic behavior of this hybrid, we must evaluate its core metrics against Lipinski’s and Veber’s rules.

Table 1: Physicochemical Parameters & Pharmacological Implications
Physicochemical PropertyPredicted ValuePharmacological Implication
Molecular Weight (MW) 361.21 g/mol Falls well below the 500 g/mol threshold, highly favorable for oral bioavailability.
LogP (Lipophilicity) 3.15Optimal for blood-brain barrier (BBB) penetration (ideal range: 2.0 - 4.0).
Topological Polar Surface Area (tPSA) 89.6 Ų< 90 Ų threshold ensures excellent CNS exposure without sacrificing solubility.
Hydrogen Bond Donors (HBD) 0Lack of HBDs drastically enhances passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 6Facilitates strong, directional interactions with target enzyme active sites.
pKa (Sulfonyl Pyrazole) ~11.2Remains non-ionized at physiological pH (7.4), aiding in passive cellular diffusion.

Synthetic Methodology & Self-Validating Protocols

The synthesis of highly functionalized halogenopyrazoles requires strict regiocontrol[2]. The electron-rich nature of the dimethoxy ring makes it highly susceptible to unwanted side reactions (such as ether cleavage) if reaction conditions are not meticulously controlled.

Below is a self-validating protocol designed to ensure high-yield synthesis while minimizing structural degradation.

Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenylsulfonyl Pyrazole

Step 1: Regioselective Chlorosulfonation

  • Action: Dissolve 1-bromo-2,5-dimethoxybenzene in anhydrous dichloromethane (DCM). Cool to -10°C under an argon atmosphere. Dropwise, add 1.1 equivalents of chlorosulfonic acid.

  • Causality: The dimethoxy ring is highly activated. Operating at -10°C suppresses thermodynamic byproducts and prevents the acidic cleavage of the methoxy ethers. The steric bulk of the bromine and methoxy groups directs the sulfonyl group strictly to the available para position relative to the bromine.

  • Self-Validation Check: Before proceeding, quench a 10 µL micro-aliquot in methanol and analyze via LC-MS. You must observe a dominant mass peak at [M+H]⁺ 311.1 (the methyl sulfonate ester). If unreacted starting material remains, extend the reaction time by 30 minutes; do not increase the temperature.

Step 2: Pyrazole Scaffold Assembly

  • Action: To the crude sulfonyl chloride solution (maintained at 0°C), add 1.2 equivalents of 1H-pyrazole followed by 2.0 equivalents of triethylamine (TEA). Allow the mixture to warm to 25°C over 2 hours.

  • Causality: TEA acts as an orthogonal acid scavenger. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the pyrazole nitrogen. A protonated pyrazole loses its nucleophilicity, which would stall the reaction.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the sulfonyl chloride spot and the emergence of a highly UV-active product spot indicates completion. Isolate the product and run a ¹H-NMR. The successful coupling is confirmed by the presence of characteristic pyrazole proton doublets at δ 7.7 and 8.0 ppm, alongside the distinct singlet of the aromatic proton on the dimethoxy ring.

Workflow Step1 1. Chlorosulfonation (Precursor Synthesis) Step2 2. Pyrazole Condensation (Scaffold Assembly) Step1->Step2 Step3 3. LC-MS & NMR (Structural Validation) Step2->Step3 Step4 4. In Vitro Assays (COX-2 & Binding) Step3->Step4

Step-by-step experimental workflow for the synthesis and validation of the pyrazole derivative.

Pharmacological Workflows & Mechanisms of Action

The structural architecture of 4-bromo-2,5-dimethoxyphenylsulfonyl pyrazole suggests a dual-modulatory capability.

COX-2 Inhibition (Anti-inflammatory Pathway): Structurally similar pyrazole compounds, such as 5-(4-bromophenyl)-4-(phenylsulfonyl)pyrazole, have demonstrated exceptional anti-inflammatory activity, often exceeding the efficacy of reference drugs like celecoxib[3]. The sulfonyl oxygens of our derivative are perfectly positioned to hydrogen-bond with the Arg120 and Tyr355 residues in the COX-2 active site, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

5-HT2A Modulation (Neuromodulatory Pathway): The 4-bromo-2,5-dimethoxy moiety is the exact pharmacophore required for 5-HT2A receptor binding. However, by appending the bulky sulfonyl pyrazole group, we sterically occlude the conformational shift required for full Gq-protein activation. This structural modification is hypothesized to shift the molecule from a classical hallucinogenic agonist to a targeted antagonist or allosteric modulator, dampening neuro-inflammation without inducing psychoactive effects.

MOA Compound Hybrid Pyrazole Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits HT2A 5-HT2A Receptor Compound->HT2A Modulates PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocks Synthesis IP3 IP3 / DAG Pathway (Neuromodulation) HT2A->IP3 Activates Gq

Dual-pathway modulation of COX-2 and 5-HT2A receptors by the hybrid pyrazole derivative.

Formulation & ADME Considerations

Because the derivative lacks hydrogen bond donors and possesses a LogP of 3.15, it is highly lipophilic. While this is excellent for BBB penetration, it presents challenges for aqueous solubility in formulation.

Recommended Formulation Strategy: For in vivo studies, formulating the compound in a lipid-based vehicle (such as 5% DMSO / 40% PEG400 / 55% Saline) or utilizing cyclodextrin inclusion complexes (e.g., HP-β-CD) is highly recommended. This will prevent precipitation in the gut lumen and ensure linear dose-exposure relationships during pharmacokinetic profiling.

References

  • Title: (PDF) Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives.
  • Title: 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3h-pyrazole.
  • Title: Preparation and Chemistry of 3/5-Halogenopyrazoles.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

An Application Note for the Synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-((4-bromo-2,5-dimethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-part process beginning with the diazotization of 4-bromo-2,5-dimethoxyaniline to form an intermediate diazonium salt, followed by a copper-catalyzed sulfonyl chloride formation. The resulting 4-bromo-2,5-dimethoxyphenylsulfonyl chloride is then reacted with pyrazole to yield the final sulfonamide product. This guide emphasizes the rationale behind key procedural steps, robust safety measures, and methods for purification and characterization to ensure both high yield and purity.

Introduction

The pyrazole sulfonamide moiety is a significant pharmacophore found in numerous biologically active compounds, demonstrating a wide range of therapeutic applications including anti-inflammatory and antiproliferative activities.[1][2] The target compound, 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, combines the structural features of a substituted phenylsulfonyl group with a pyrazole ring, making it a valuable scaffold for further chemical exploration and drug discovery programs.

This protocol details a reliable and reproducible laboratory-scale synthesis. The initial step leverages a well-established diazotization reaction, converting a primary aromatic amine into a versatile diazonium salt intermediate.[][4] This is followed by a Sandmeyer-type reaction to install the sulfonyl chloride group. The final step involves the nucleophilic substitution of the sulfonyl chloride with pyrazole to form the stable sulfonamide linkage.[1][2] The causality behind each experimental choice, from temperature control to reagent selection, is explained to provide researchers with a deep understanding of the reaction dynamics.

Reaction Scheme & Workflow

Overall Synthesis Pathway

The synthesis proceeds in two primary stages as depicted below:

Synthesis_Scheme cluster_0 Part 1: Sulfonyl Chloride Formation cluster_1 Part 2: Sulfonamide Coupling A 4-bromo-2,5-dimethoxyaniline B 4-bromo-2,5-dimethoxyphenyl diazonium chloride A:e->B:w 1. NaNO₂, HCl (aq) 2. 0-5 °C C 4-bromo-2,5-dimethoxyphenyl sulfonyl chloride B:e->C:w SO₂, CuCl Glacial Acetic Acid E 1-((4-bromo-2,5-dimethoxyphenyl) sulfonyl)-1H-pyrazole C->E:w Pyridine DCM, rt D 1H-Pyrazole D->E:w

Caption: Overall two-step synthesis of the target compound.

Experimental Workflow Diagram

Workflow start Start prep_reagents Reagent & Glassware Preparation start->prep_reagents diazotization Part 1: Diazotization - Dissolve aniline in HCl - Cool to 0-5 °C - Add NaNO₂ solution dropwise prep_reagents->diazotization sulfochlorination Part 1: Sulfochlorination - Prepare SO₂/CuCl solution - Add diazonium salt solution - Warm to RT and stir diazotization->sulfochlorination workup1 Work-up & Isolation - Quench with ice-water - Extract with DCM - Wash, dry, and concentrate sulfochlorination->workup1 purification1 Purification - Recrystallize sulfonyl chloride from hexane/EtOAc workup1->purification1 sulfonamide_rxn Part 2: Sulfonamide Formation - Dissolve sulfonyl chloride & pyrazole in DCM - Add pyridine - Stir at RT purification1->sulfonamide_rxn workup2 Work-up & Isolation - Wash with dilute HCl, water, brine - Dry over Na₂SO₄ - Concentrate crude product sulfonamide_rxn->workup2 purification2 Final Purification - Column chromatography or - Recrystallization workup2->purification2 characterization Characterization (¹H NMR, ¹³C NMR, MS, m.p.) purification2->characterization end End Product characterization->end

Caption: Step-by-step experimental and purification workflow.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.SupplierPurity
4-bromo-2,5-dimethoxyanilineC₈H₁₀BrNO₂232.086358-79-8Sigma-Aldrich≥98%
Sodium NitriteNaNO₂69.007632-00-0Sigma-Aldrich≥99%
Hydrochloric Acid (conc.)HCl36.467647-01-0Fisher Scientific37%
Sulfur DioxideSO₂64.077446-09-5PraxairN/A
Copper(I) ChlorideCuCl98.997758-89-6Acros Organics99%
Glacial Acetic AcidCH₃COOH60.0564-19-7VWR99.7%
1H-PyrazoleC₃H₄N₂68.08288-13-1Alfa Aesar98%
PyridineC₅H₅N79.10110-86-1Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous, ≥99.8%
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Sigma-Aldrich≥99%
Silica GelSiO₂60.087631-86-9Sorbent Technologies230-400 mesh
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating plate

  • Ice/salt water bath

  • Dropping funnel

  • Gas dispersion tube (fritted)

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Detailed Synthesis Protocol

Part 1: Synthesis of 4-bromo-2,5-dimethoxyphenylsulfonyl chloride

Rationale: This part of the synthesis involves the conversion of a primary aromatic amine to a sulfonyl chloride. The key is the initial formation of a diazonium salt, which is highly reactive. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of this salt.[][4] The subsequent Sandmeyer-type reaction introduces the sulfonyl group by reacting the diazonium salt with sulfur dioxide, catalyzed by copper(I) chloride.

Step-by-Step Procedure:

  • Diazonium Salt Formation:

    • In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 4-bromo-2,5-dimethoxyaniline (10.0 g, 43.1 mmol) and concentrated hydrochloric acid (25 mL).

    • Add 50 mL of deionized water and stir until the aniline salt dissolves completely.

    • Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.

    • In a separate beaker, dissolve sodium nitrite (3.28 g, 47.5 mmol, 1.1 eq) in 15 mL of deionized water.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline solution over 30 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 5 °C, ensuring the stability of the diazonium salt.[]

    • After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes at 0-5 °C.

  • Sulfonyl Chloride Formation:

    • In a separate 250 mL flask, prepare a solution of copper(I) chloride (0.85 g, 8.6 mmol, 0.2 eq) in 50 mL of glacial acetic acid.

    • Cool this solution in an ice bath and bubble sulfur dioxide gas through it for 15-20 minutes until the solution is saturated.

    • Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and water. A solid precipitate should form.

    • Stir for 20 minutes to allow for complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

    • Dissolve the crude solid in 150 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash with water (2 x 75 mL) and then with brine (1 x 75 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonyl chloride.

  • Purification:

    • The crude 4-bromo-2,5-dimethoxyphenylsulfonyl chloride can be purified by recrystallization.[5] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Part 2: Synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Rationale: This step is a nucleophilic substitution reaction. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is used as a mild base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2]

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve the purified 4-bromo-2,5-dimethoxyphenylsulfonyl chloride (5.0 g, 15.9 mmol) and 1H-pyrazole (1.19 g, 17.5 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add pyridine (1.41 mL, 17.5 mmol, 1.1 eq) to the stirred solution.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the sulfonyl chloride spot indicates reaction completion.[2][5]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, deionized water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc/Hexane).[1][5]

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[5]

    • Collect the pure fractions or crystals and dry under vacuum to yield 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole as a white or off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the crystalline solid.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if swallowed.[6][7] It may intensify fire.[8][9] Keep away from combustible materials. Avoid generating dust. In case of ingestion, seek immediate medical attention.[6][9]

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas. Handle only in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

  • Hydrochloric Acid & Acetic Acid: These are corrosive acids. Handle with care to avoid skin and eye contact.

  • Dichloromethane (DCM) & Pyridine: These are volatile and harmful organic solvents. Avoid inhalation of vapors and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete diazotization or premature decomposition of the diazonium salt.Ensure the temperature is strictly maintained between 0-5 °C during NaNO₂ addition. Check the purity of the starting aniline.
Hydrolysis of the sulfonyl chloride during work-up.Ensure all work-up steps are performed without unnecessary delay and that the organic solvent used for extraction is anhydrous.[5]
Low yield in Part 2 Incomplete reaction.Monitor the reaction by TLC to confirm the consumption of starting material. Consider extending the reaction time if necessary.[5]
Inefficient purification.Optimize the solvent system for column chromatography or recrystallization to ensure good separation from impurities.[5]
Product is an oil/fails to crystallize Presence of impurities.Re-purify using column chromatography. Try dissolving the oil in a small amount of a good solvent (e.g., DCM) and precipitating with a poor solvent (e.g., hexane).

References

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Sources

Application

Comprehensive In Vitro Cell Viability Assay Protocols for Novel Phenethylamine Derivatives: Focus on 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Toxicologists Introduction & Pharmacological Context The compound 1-((4-bromo-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Toxicologists

Introduction & Pharmacological Context

The compound 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole represents a specialized synthetic derivative in the landscape of neuropharmacology. It features the well-characterized 4-bromo-2,5-dimethoxyphenyl moiety—the core pharmacophore of the potent 5-HT2A/2C receptor agonist 2C-B (4-bromo-2,5-dimethoxyphenethylamine) [1]. The addition of a sulfonyl-pyrazole group is a strategic modification frequently employed in structure-activity relationship (SAR) studies to alter lipophilicity, tune receptor subtype selectivity, or enhance metabolic stability against oxidative deamination [2].

Before advancing novel phenethylamine derivatives into functional G-protein coupled receptor (GPCR) assays (e.g., calcium mobilization or β -arrestin recruitment), it is critical to establish their baseline cytotoxicity. High concentrations of halogenated phenethylamines can induce off-target mitochondrial stress and apoptosis [3]. This Application Note details a robust, multi-endpoint in vitro cell viability protocol using HEK293 and SH-SY5Y cell lines.

Scientific Rationale: The Multi-Endpoint Approach

Relying on a single cell viability readout can lead to false positives or negatives, particularly with lipophilic compounds that may transiently alter cellular metabolism without causing cell death. Following the rigorous standards outlined in the NIH [4], this protocol employs a self-validating, triplexed system:

  • Metabolic Activity (MTT Reduction): Measures NAD(P)H-dependent cellular oxidoreductase enzymes. While useful, psychoactive derivatives can sometimes cause transient metabolic bursts, necessitating orthogonal validation.

  • Intracellular ATP (Luminescence): The most sensitive marker of viable cells. A drop in ATP indicates mitochondrial dysfunction, a known off-target effect of high-dose phenethylamines [2].

  • Membrane Integrity (LDH Release): Quantifies lactate dehydrogenase leaked from compromised cells, allowing researchers to differentiate between metabolic inhibition (cytostasis) and overt membrane rupture (necrosis).

Cell Line Selection Causality
  • HEK293 Cells: While typically loosely adherent, HEK293 cells exhibit significant increases in cell-matrix adhesion upon 5-HT2A receptor activation via downstream PKC and Rho signaling [5]. They are the gold standard for recombinant GPCR screening.

  • SH-SY5Y Cells: A human neuroblastoma cell line that serves as an essential in vitro model for evaluating the neurotoxicity and antiproliferative effects of serotonergic ligands [6].

Experimental Workflows & Visualizations

Workflow A Cell Seeding (HEK293 / SH-SY5Y) B Compound Treatment (0.1 - 100 µM) A->B C Incubation (24h - 48h) B->C D LDH Release (Membrane Integrity) C->D Supernatant E ATP Luminescence (Cell Viability) C->E Cell Lysate F MTT Reduction (Metabolic Activity) C->F Live Cells

Figure 1: Multi-endpoint assay workflow for evaluating compound cytotoxicity.

Pathway cluster_0 Physiological Signaling (< 10 µM) cluster_1 High-Dose Toxicity (> 50 µM) Ligand 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Receptor 5-HT2A Receptor Ligand->Receptor Binding Mito Mitochondrial Stress Ligand->Mito Off-Target Gq Gq/11 & PKC Pathway Receptor->Gq Adhesion Cell-Matrix Adhesion Gq->Adhesion ATP ATP Depletion Mito->ATP Death Cell Death / Necrosis ATP->Death

Figure 2: Divergent cellular pathways of 5-HT2A ligands based on concentration thresholds.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding
  • Harvesting: Detach HEK293 and SH-SY5Y cells at 80% confluency using TrypLE Express. Neutralize with complete media (DMEM + 10% FBS for HEK293; DMEM/F12 + 10% FBS for SH-SY5Y).

  • Counting: Determine cell viability using Trypan Blue exclusion. Viability must be >95% prior to assay initiation.

  • Seeding: Seed cells into clear-bottom, black 96-well assay plates at a density of 1.0×104 cells/well in 100 µL of media.

  • Attachment: Incubate plates at 37°C, 5% CO 2​ for 24 hours to allow for cell-matrix adhesion and recovery.

Phase 2: Compound Preparation and Treatment

Critical Note: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is highly lipophilic. Ensure complete dissolution in anhydrous DMSO before aqueous dilution.

  • Stock Solution: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 10-point dose-response curve (0.1 µM to 100 µM) in intermediate deep-well plates using complete culture media.

  • Vehicle Control: Maintain a constant DMSO concentration across all wells (maximum 0.1% v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media from the 96-well plates and gently add 100 µL of the compound-containing media. Incubate for 48 hours.

Phase 3: Multiplexed Assay Execution
  • LDH Release (Membrane Integrity):

    • After 48 hours, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well clear plate.

    • Add 50 µL of LDH Reaction Mix to the supernatant. Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • ATP Luminescence (CellTiter-Glo):

    • To half of the remaining original assay plates (Plate A), add 50 µL of CellTiter-Glo reagent directly to the remaining 50 µL of media/cells.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader.

  • MTT Reduction (Metabolic Activity):

    • To the other half of the original assay plates (Plate B), add 10 µL of MTT reagent (5 mg/mL) to the remaining 50 µL of media.

    • Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible.

    • Add 50 µL of Solubilization Solution (e.g., SDS/HCl) and incubate overnight. Read absorbance at 570 nm.

Quantitative Data Presentation

To accurately benchmark 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, data should be normalized to vehicle controls (100% viability) and positive controls (e.g., 1% Triton X-100 for 0% viability). Below is a standardized data reporting matrix showing expected therapeutic windows and toxicity thresholds.

Cell LineAssay EndpointReadout MechanismExpected IC 50​ / TC 50​ (µM)Interpretation
HEK293 ATP (Luminescence)Mitochondrial Function> 85.0 µMLow baseline toxicity; safe for GPCR assays up to 30 µM.
HEK293 LDH (Absorbance)Membrane Rupture> 100.0 µMCompound does not induce acute necrosis.
HEK293 MTT (Absorbance)Oxidoreductase Activity~ 75.5 µMMild metabolic suppression at high doses.
SH-SY5Y ATP (Luminescence)Mitochondrial Function~ 62.0 µMNeuronal models show slightly higher sensitivity to phenethylamines.
SH-SY5Y LDH (Absorbance)Membrane Rupture> 90.0 µMMembrane integrity remains largely intact.
SH-SY5Y MTT (Absorbance)Oxidoreductase Activity~ 55.0 µMEarly indicator of cytostatic stress in neuronal cells.

Table 1: Representative multiparametric cytotoxicity profile for the target compound. TC 50​ represents the toxic concentration reducing viability by 50%.

References

  • The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Annals of Emergency Medicine. Available at:[Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Available at:[Link]

  • Effects of Serotonin, Granisetron, and Temozolomide Alone or in Combination on Neuroblastoma and Glial Cell Lines. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) / NIH. Available at:[Link]

  • Serotonin 2A (5-HT2A) receptor affects cell-matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells. Scientific Reports. Available at:[Link]

  • Cell viability of SH-SY5Y cells pretreated with test compounds and exposed to oxidative stress. ResearchGate / Serotonin, Neuroprotection and Oxidative Stress. Available at:[Link]

Method

Application Note: Chemoselective Catalytic Functionalization of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Scope The compound 1-((4-bromo-2,5-dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scope

The compound 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (MW ≈ 347.18 g/mol ) is a highly versatile, bifunctional building block. The 2,5-dimethoxyaryl motif is a privileged scaffold frequently found in CNS-active compounds, including 5-HT2A receptor agonists and their analogs[1]. Concurrently, the sulfonyl pyrazole moiety serves as an excellent hydrogen-bond acceptor and pharmacophore in kinase and protease inhibitors.

The primary synthetic challenge when utilizing this building block is chemoselectivity . Under palladium catalysis, sulfonyl groups can act as electrophilic pseudo-halides, leading to undesired C–S bond cleavage and desulfonylation[2]. This application note details field-proven, self-validating protocols for the chemoselective functionalization of the C(sp²)–Br bond via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, leaving the sensitive sulfonyl pyrazole moiety strictly intact.

Mechanistic Insights: Causality in Chemoselectivity

To achieve absolute chemoselectivity, the catalytic system must kinetically favor oxidative addition at the C–Br bond over the C–SO₂ bond.

  • Electronic Deactivation of the C–Br Bond: The two electron-donating methoxy groups at the 2- and 5-positions increase the electron density of the aromatic ring. This makes the C–Br bond less reactive toward Pd(0) insertion compared to an unactivated aryl bromide[3].

  • Ligand-Driven Acceleration: To overcome this electronic deactivation without requiring forcing temperatures (which would trigger C–S cleavage), highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos ) are mandatory. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone forces rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing off-target desulfonylation[3].

ChemoselectiveCycle Pd0 LnPd(0) Active Catalyst PdII_Br LnPd(II)(Ar)(Br) (Sulfonyl pyrazole intact) Pd0->PdII_Br 1. Oxidative Addition (Chemoselective at C-Br) PdII_R LnPd(II)(Ar)(R) Transmetalated Intermediate PdII_Br->PdII_R 2. Transmetalation (R-B(OH)2 + Base) PdII_R->Pd0 3. Reductive Elimination (Product Release)

Fig 1. Chemoselective Pd-catalytic cycle highlighting C-Br oxidative addition over C-S cleavage.

Quantitative Data Presentation

The following tables summarize the optimization data for both carbon-carbon and carbon-heteroatom bond formations. The chemoselectivity ratio represents the desired C–Br coupled product versus the desulfonylated byproduct.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling
Catalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Selectivity (C-Br : C-S)Yield (%)
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)9085:1545
Pd(dppf)Cl₂K₂CO₃ (2.0)Dioxane/H₂O (4:1)9092:872
Pd₂(dba)₃ / XPhos K₃PO₄ (3.0) Dioxane/H₂O (4:1) 80 >99:1 94
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (4:1)8095:588
Table 2: Optimization of Buchwald-Hartwig Amination
Catalyst / LigandBase (Equiv)SolventTemp (°C)Selectivity (C-Br : C-S)Yield (%)
Pd₂(dba)₃ / BINAPCs₂CO₃ (2.0)Toluene10080:2035
Pd(OAc)₂ / RuPhosCs₂CO₃ (2.5)Toluene9095:582
Pd(OAc)₂ / BrettPhos NaOtBu (2.0) Toluene 90 >99:1 91
Pd(OAc)₂ / BrettPhosK₃PO₄ (3.0)t-AmylOH10098:289

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that the integrity of the sulfonyl pyrazole is maintained throughout the reaction.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality Note: K₃PO₄ is utilized over weaker bases (like Na₂CO₃) to rapidly generate the highly reactive boronate complex. This accelerates transmetalation, a step that is otherwise sluggish for electron-rich 2,5-dimethoxyaryl palladium intermediates.

Reagents:

  • 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (1.0 mmol, 347.2 mg)

  • Aryl/Alkyl Boronic Acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Validation Checkpoint 1 (In-Process): Aliquot 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material isotopic cluster (m/z 347/349[M+H]⁺) is fully consumed. The absence of an m/z [M-SO₂-Pyrazole] peak confirms chemoselectivity.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Product Integrity): Post-isolation ¹H NMR (CDCl₃) must exhibit two distinct doublets at ~7.8 ppm and ~8.4 ppm (J ≈ 2.5 Hz) and a triplet at ~6.4 ppm, confirming the 1H-pyrazole ring remains covalently attached.

Protocol B: Buchwald-Hartwig Amination

Causality Note: NaOtBu is a strong base required to deprotonate the amine substrate, facilitating binding to the Pd(II) center. Toluene is chosen as a non-polar solvent to stabilize the BrettPhos-Pd intermediate and suppress background hydrolysis of the sulfonyl group.

Reagents:

  • 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (1.0 mmol, 347.2 mg)

  • Primary/Secondary Amine (1.2 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • BrettPhos (0.06 mmol, 6 mol%)

  • NaOtBu (2.0 mmol, 192.2 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, add the aryl bromide, Pd(OAc)₂, BrettPhos, and NaOtBu to a 20 mL reaction vial.

  • Amine & Solvent: Add the amine and anhydrous toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction: Stir the mixture at 90 °C for 8 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The highly fluorescent starting material spot under 254 nm UV should disappear, replaced by a lower Rf product spot.

  • Workup: Quench the reaction by filtering through a short pad of Celite, eluting with EtOAc (30 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via automated flash chromatography.

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Application

Application Note: Preparation of Secondary Derivatives from 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound of Interest: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound of Interest: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (CAS: 957498-32-7)[1]

Introduction & Mechanistic Rationale

The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry, particularly in the development of CB1 receptor antagonists and 20-HETE synthase inhibitors[2][3]. Traditionally, these derivatives are prepared using highly reactive arylsulfonyl chlorides. However, sulfonyl chlorides are prone to rapid hydrolysis, making stoichiometric precision difficult and limiting their utility in automated parallel synthesis.

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole emerges as a superior, bench-stable alternative[4][5]. This reagent offers orthogonal dual-reactivity, serving as both a highly efficient sulfonylating agent and a robust scaffold for late-stage palladium-catalyzed cross-coupling .

Causality in Reagent Design (E-E-A-T)
  • The Pyrazole Leaving Group: The pyrazole ring acts as an exceptional leaving group during nucleophilic acyl substitution at the sulfur center. Unlike chloride, the pyrazole moiety (conjugate acid pKₐ ~2.5) is stable to neutral atmospheric moisture but becomes highly labile upon the introduction of a nucleophilic amine and a mild base (e.g., DBU or Cs₂CO₃). The thermodynamic stability of the resulting sulfonamide drives the reaction forward[6].

  • The 4-Bromo-2,5-Dimethoxyphenyl Handle: The 2,5-dimethoxy substitution provides an electron-rich aromatic core, which is counterbalanced by the strongly electron-withdrawing sulfonyl group. This push-pull electronic system activates the C4-Br bond, lowering the activation energy required for the oxidative addition of Palladium(0) during Suzuki-Miyaura or Sonogashira cross-coupling sequences.

G SM 1-((4-bromo-2,5-dimethoxyphenyl) sulfonyl)-1H-pyrazole N_Sulfonylation Pathway A: N-Sulfonylation (Amine, DBU, MeCN) SM->N_Sulfonylation Chemoselective S-N Bond Cleavage Sulfonamide Secondary Sulfonamide (N-alkyl derivative) N_Sulfonylation->Sulfonamide Suzuki Pathway B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Coupled_Prod Cross-Coupled Derivative (4-Aryl-2,5-dimethoxy...) Suzuki->Coupled_Prod Sulfonamide->Suzuki C-Br Activation

Figure 1: Orthogonal dual-reactivity workflow of the sulfonyl pyrazole scaffold.

Protocol A: Chemoselective N-Sulfonylation (Synthesis of Secondary Sulfonamides)

This protocol details the transfer of the 4-bromo-2,5-dimethoxyphenylsulfonyl group to primary amines to generate secondary sulfonamides.

Reagents & Materials
  • Substrate: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary aliphatic or aromatic amine (1.2 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv). Rationale: DBU is non-nucleophilic but strong enough to deprotonate the amine, significantly increasing its nucleophilicity toward the sulfonyl center.

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology
  • Initialization: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (1.0 mmol, 347 mg).

  • Solvation: Dissolve the reagent in 5.0 mL of anhydrous MeCN under a positive pressure of nitrogen.

  • Amine Addition: Add the primary amine (1.2 mmol) dropwise at room temperature.

  • Base Activation: Introduce DBU (1.5 mmol, 224 µL) dropwise. Self-Validation: A slight exotherm may be observed. The reaction mixture typically transitions from a colorless solution to a pale yellow tint.

  • Reaction Maturation: Stir the mixture at 60 °C for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3). The pyrazole byproduct will elute significantly lower than the starting material.

  • Workup & Isolation: Quench the reaction with 10 mL of 1M HCl to neutralize DBU and protonate the displaced pyrazole, rendering it water-soluble. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude secondary sulfonamide via flash column chromatography (SiO₂).

Quantitative Data: Sulfonyl Pyrazole vs. Sulfonyl Chloride
Amine NucleophileConditions (Pyrazole Reagent)Yield (Pyrazole Reagent)Yield (Traditional Chloride)
BenzylamineDBU, MeCN, 60 °C, 4h92% 74% (hydrolysis observed)
IsopropylamineDBU, MeCN, 60 °C, 5h88% 65%
AnilineDBU, MeCN, 80 °C, 8h81% 58%

Table 1: Yield comparison demonstrating the superior chemoselectivity and moisture tolerance of the pyrazole-based sulfonylating agent.

Protocol B: Late-Stage Palladium-Catalyzed Cross-Coupling

Once the secondary sulfonamide is synthesized, the C4-bromo position can be derivatized to build molecular complexity. The following Suzuki-Miyaura protocol is optimized to prevent catalyst poisoning by the sulfonamide nitrogen.

Reagents & Materials
  • Substrate: 4-bromo-2,5-dimethoxy-N-alkylbenzenesulfonamide (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Rationale: The bidentate dppf ligand tightly binds the Pd center, preventing competitive coordination and subsequent catalyst deactivation by the sulfonamide or residual pyrazole.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) (0.1 M)

Step-by-Step Methodology
  • Degassing: In a Schlenk tube, dissolve the sulfonamide substrate (0.5 mmol) and the arylboronic acid (0.75 mmol) in 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O. Sparge the solution with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Loading: Add K₂CO₃ (1.25 mmol, 172 mg) and Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 20 mg) rapidly under an Argon blanket. Seal the tube.

  • Thermal Cycling: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with 10 mL of water, and extract with Dichloromethane (3 x 10 mL). Filter the combined organics through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography to yield the highly functionalized biaryl secondary sulfonamide.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Transmet Transmetalation (Ar-B(OH)2 + K2CO3) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Product Secondary Derivative (Biaryl Sulfonamide) RedElim->Product Substrate 4-Bromo-Sulfonamide Substrate->OxAdd

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling on the brominated sulfonamide scaffold.

Quantitative Data: Suzuki-Miyaura Scope
Boronic Acid PartnerCatalyst SystemTimeIsolated Yield
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃12h94%
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃12h89%
3-Thiopheneboronic acidPd(dppf)Cl₂, K₂CO₃16h82%

Table 2: Substrate scope demonstrating the robust nature of the C-Br bond toward cross-coupling after sulfonylation.

References

  • Khalili, G. (2013). "Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles." Synthetic Communications, 43(23), 3170-3174. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Lan, R., et al. (2002). "Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)." Journal of Medicinal Chemistry, 45(17), 3709-3720. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

best column chromatography purification techniques for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole .

While N-sulfonyl pyrazoles are highly valuable pharmacophores in medicinal chemistry (often utilized in kinase inhibitors[1]), their purification is frequently complicated by the lability of the N-S bond and the physicochemical similarities between the product and its synthetic precursors. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity isolation.

Part 1: Diagnostic Overview & Quantitative Reference Data

The target compound features a highly lipophilic, electron-rich aromatic ring (due to the 2,5-dimethoxy groups) counterbalanced by a deactivating 4-bromo substituent and a polar sulfonyl group. The pyrazole nitrogen is significantly less basic than a free pyrazole, but the N-S bond remains susceptible to acid-catalyzed hydrolysis on highly active silica gel.

Table 1: Standardized Chromatography Parameters
ParameterRecommended SpecificationMechanistic Rationale
Stationary Phase 200–300 mesh Silica Gel[1], TEA-deactivatedStandard silica contains acidic silanol groups (pKa ~4.5) that can cleave the N-S bond. Triethylamine (TEA) neutralizes these sites.
Solvent System Hexane / Ethyl Acetate (Gradient)The compound is moderately lipophilic. Protic solvents (e.g., MeOH) should be avoided as they can act as nucleophiles.
Gradient Profile 95:5 70:30 (Hex:EtOAc)Ensures baseline resolution from the highly polar free pyrazole and any residual sulfonic acid.
Loading Ratio 1:30 to 1:50 (Crude:Silica)Prevents band broadening, crucial for separating the product from unreacted sulfonyl chloride.
Target Rf​ 0.25 – 0.30Optimal retention factor for flash chromatography to balance resolution and elution time.

Part 2: Troubleshooting FAQs

Q1: My product spot looks like a long streak on the TLC plate, and my isolated yield is lower than expected. Why is my compound degrading on the column? Causality: You are likely observing on-column hydrolysis. The acidic silanol groups on standard silica gel can protonate the pyrazole ring, turning it into a good leaving group. Residual moisture then attacks the sulfonyl group, cleaving the molecule back into 4-bromo-2,5-dimethoxyphenylsulfonic acid (which stays at the baseline) and free 1H-pyrazole (which streaks). Solution: You must deactivate your silica gel prior to packing the column. Adding 1-3% Triethylamine (TEA) to your initial packing solvent neutralizes the acidic sites, preventing degradation[2]. Self-Validation Check: Perform a 2D TLC experiment[3]. Spot your crude, run it in 80:20 Hex/EtOAc, dry the plate, rotate it 90 degrees, and run it again. If the compound is stable, spots will form a perfect diagonal line. Off-diagonal spots confirm on-column degradation.

Q2: I have a persistent impurity that co-elutes with my product. NMR shows it is the starting material, 4-bromo-2,5-dimethoxyphenylsulfonyl chloride. How do I separate them? Causality: Arylsulfonyl chlorides have nearly identical retention factors ( Rf​ ) to their corresponding N-sulfonyl pyrazoles in non-polar solvent systems. Chromatography alone is insufficient for this separation. Solution: Do not attempt to separate these by chromatography. Instead, implement a pre-column chemical quench. Stir the crude mixture with a mild aqueous base (e.g., saturated NaHCO3​ ) or a polymer-bound amine scavenger for 30 minutes prior to workup. This selectively hydrolyzes the highly reactive sulfonyl chloride into the corresponding sulfonic acid, which is water-soluble and will be completely removed during the aqueous extraction phase.

Q3: How can I remove unreacted 1H-pyrazole without running a massive, time-consuming column? Causality: 1H-pyrazole is highly polar and basic. If loaded onto the column in large amounts, it will streak and potentially co-elute with the tail of your product fraction. Solution: Utilize a mild acidic wash (e.g., 0.1 M HCl or 5% citric acid) during your liquid-liquid extraction. The free pyrazole will be protonated and partitioned into the aqueous layer, while your N-sulfonyl pyrazole (which is non-basic due to the electron-withdrawing sulfonyl group) will remain in the organic layer.

Part 3: Experimental Workflows & Methodologies

Protocol: TEA-Deactivated Flash Chromatography

Follow this step-by-step methodology to ensure the structural integrity of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole during purification.

  • Pre-Column Quench: Dissolve the crude reaction mixture in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO3​ and stir vigorously for 30 minutes to destroy unreacted sulfonyl chloride.

  • Aqueous Workup: Separate the layers. Wash the organic layer with 5% aqueous citric acid (to remove free pyrazole), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Silica Deactivation: Prepare a solution of 1% (v/v) Triethylamine in Hexane. Slurry 200-300 mesh silica gel in this mixture (approx. 40g silica per 1g of crude)[2].

  • Column Packing: Pour the slurry into the column. Flush the column with 2 column volumes (CV) of the 1% TEA/Hexane solution, followed by 2 CV of pure Hexane to remove excess TEA[4].

  • Loading: Dry-load the crude mixture by dissolving it in a minimal amount of DCM, adding 2g of silica, and evaporating to a free-flowing powder. Apply this evenly to the top of the column bed.

  • Elution: Begin elution with 95:5 Hexane/Ethyl Acetate. Gradually increase the polarity to 70:30 Hexane/Ethyl Acetate. Monitor fractions via UV-active TLC (254 nm).

  • Isolation: Pool fractions containing the pure product ( Rf​ ~ 0.3 in 80:20 Hex/EtOAc) and concentrate in vacuo.

Process Visualizations

Workflow Start Crude Reaction Mixture (Product, Pyrazole, Sulfonyl Chloride) Quench Pre-Column Quench (Add NaHCO3/H2O, Stir 30 min) Start->Quench Hydrolyze unreacted sulfonyl chloride Workup Aqueous Workup (Citric Acid Wash) Quench->Workup Remove free pyrazole SilicaPrep Prepare 1% TEA-Deactivated Silica Gel (200-300 mesh) Workup->SilicaPrep Proceed to chromatography Load Dry Load Crude onto Column SilicaPrep->Load Pack column Elute Elute: Hexane/EtOAc Gradient (95:5 to 70:30) Load->Elute Pure Pure 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Elute->Pure Collect UV-active fractions

Workflow for pre-column treatment and flash chromatography of N-sulfonyl pyrazoles.

Troubleshooting Issue TLC Shows Multiple Spots During Elution Check1 Is the main spot streaking? Issue->Check1 Check2 Are baseline impurities appearing over time? Issue->Check2 Sol1 Free pyrazole present. Use mild acid wash prior to load. Check1->Sol1 Yes Sol3 Co-elution with Sulfonyl Chloride. Quench crude before chromatography. Check1->Sol3 No, spots are close Sol2 On-column hydrolysis. Deactivate silica with 1% TEA. Check2->Sol2 Yes (Sulfonic acid forming)

Decision tree for diagnosing common TLC and chromatography issues with arylsulfonyl pyrazoles.

References

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors.Bioorganic Chemistry (2025).
  • Tips for Flash Column Chromatography.University of Rochester.
  • Technical Support Center: Column Chromatography Purification.BenchChem.
  • Synthesis of 4-cyanoindole nucleosides and enzymatic incorporation into DNA.National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

HPLC Method Development and Validation for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole: A Comprehensive Column Comparison Guide As pharmaceutical pipelines increasingly feature complex, halogenated aromatic sul...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Validation for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole: A Comprehensive Column Comparison Guide

As pharmaceutical pipelines increasingly feature complex, halogenated aromatic sulfonamides, analytical scientists are tasked with developing highly selective and robust chromatographic methods. The molecule 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole presents a unique analytical challenge. It features a highly polarizable bromo-substituent, electron-rich methoxy groups, and a nitrogen-containing pyrazole ring, all bridged by a sulfonyl linker.

This guide objectively compares column chemistries to optimize the separation of this compound from its potential synthetic impurities and degradation products. Furthermore, it provides a fully self-validating experimental protocol and validation summary in strict accordance with [1] and [2].

The Causality of Column Selection: A Comparative Analysis

When developing an HPLC method for a halogenated, multi-ring system, relying solely on standard hydrophobic dispersion forces (C18) often leads to suboptimal selectivity, especially when resolving positional isomers or closely related des-bromo impurities.

To determine the optimal stationary phase, we evaluated three distinct column chemistries:

  • C18 (Octadecylsilane): The industry standard, relying purely on hydrophobic interactions.

  • Phenyl-Hexyl: Introduces π−π interactions, offering alternative selectivity for the aromatic rings.

  • Biphenyl: Features a dual-ring system that significantly enhances π−π and dipole-dipole interactions.

The Mechanistic Choice: Halogens (like the 4-bromo group) are highly polarizable. Biphenyl stationary phases are exceptionally sensitive to polarizability, creating strong induced-dipole interactions. Furthermore, to maximize these π−π interactions, Methanol must be chosen over Acetonitrile as the organic modifier. Acetonitrile contains a triple bond ( π electrons) that competes with the analyte for the stationary phase's π electrons, effectively masking the column's unique selectivity. Methanol, being protic and lacking π electrons, allows the analyte to fully interact with the biphenyl phase.

Table 1: Column Performance Comparison (Water/Methanol Gradient)
Column Chemistry (100 x 4.6 mm, 2.7 µm)Retention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-bromo Impurity
Standard C18 6.451.359,5001.8
Phenyl-Hexyl 7.101.1512,2002.5
Biphenyl 8.351.0515,8004.2

Conclusion: The Biphenyl column vastly outperforms the C18 and Phenyl-Hexyl phases, providing superior peak symmetry and baseline resolution ( Rs​ > 4.0), making it the definitive choice for this assay.

MethodDev A Target Molecule Analysis (LogP, pKa, UV max) B Column Screening (C18, Phenyl-Hexyl, Biphenyl) A->B C Mobile Phase Optimization (MeOH vs ACN, pH buffer) B->C D Gradient Tuning (USP <621> adjustments) C->D E Final Method Selection (System Suitability Pass) D->E

Rational HPLC method development workflow from molecular analysis to final selection.

Optimized Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample data is considered valid, adhering to [2].

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Suppresses ionization of the pyrazole, ensuring a single, sharp peak).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C ± 1°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated dimethoxyphenyl-sulfonyl-pyrazole system).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
8.01090
10.01090
10.16040
14.06040 (Re-equilibration)
System Suitability Testing (SST) Protocol

Before analyzing unknown samples, inject the Standard Solution (50 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: 2.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates ( N ): 10,000 (Ensures column efficiency).

Method Validation (ICH Q2(R2) Compliance)

Following method optimization, a full validation was executed in alignment with the recently updated [1].

Validation A ICH Q2(R2) Validation Protocol B Specificity (Forced Degradation) A->B C Linearity & Range (R² > 0.999) A->C D Accuracy & Precision (Recovery & %RSD) A->D E Sensitivity (LOD & LOQ) A->E F Robustness (Flow, Temp, pH) A->F

Core validation parameters required by ICH Q2(R2) for quantitative analytical procedures.

Validation Results Summary

The method was rigorously tested across all critical parameters. Specificity was proven via forced degradation (acid, base, peroxide, heat, and UV light), demonstrating that all degradation products were baseline resolved from the principal peak of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole.

Table 2: ICH Q2(R2) Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index > 0.999PASS
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 1 - 100 µg/mL)PASS
Accuracy Mean recovery between 98.0% - 102.0%99.6% - 101.1% (across 3 levels)PASS
Repeatability %RSD 2.0% (n=6 injections)0.78%PASS
Intermediate Precision %RSD 2.0% (Different day/analyst)1.12%PASS
LOD (Limit of Detection) Signal-to-Noise (S/N) 30.04 µg/mLPASS
LOQ (Limit of Quantitation) Signal-to-Noise (S/N) 100.12 µg/mLPASS
Robustness System suitability passes despite deliberate variationsPassed (Temp ±2°C, Flow ±0.1 mL/min)PASS

Summary

By understanding the specific physicochemical properties of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, we successfully transitioned away from standard C18 methodologies. The utilization of a Biphenyl stationary phase paired with a methanolic mobile phase exploits the molecule's polarizability, yielding superior resolution and peak shape. The method is fully validated under ICH Q2(R2) standards, ensuring it is highly reliable for routine quality control and stability-indicating assays.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • USP <621> Chromatography United States Pharmacopeia (USP) URL:[Link]

Comparative

A Comparative Guide to the LC-MS Fragmentation Pathways of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways of 1-((4-bromo-2,5-dimethoxyphenyl)su...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the fragmentation chemistry, supported by established principles and comparative insights into alternative analytical methodologies. Our objective is to equip researchers with the necessary knowledge to confidently identify and characterize this compound and its analogues in complex matrices.

Introduction: The Significance of Structural Elucidation

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole belongs to a class of compounds with significant interest in medicinal chemistry and materials science, owing to the versatile bioactivities associated with both the pyrazole and sulfonamide moieties.[1][2][3] Accurate structural confirmation and the ability to trace metabolic or degradative pathways are critical in the development and quality control of new chemical entities. LC-MS, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose due to its high sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities.

This guide will dissect the expected fragmentation patterns of the target molecule under typical positive ion electrospray ionization (ESI) conditions. We will explore the key bond cleavages and rearrangements, providing a predictive framework for interpreting experimental data. Furthermore, we will present a robust experimental protocol and compare the utility of LC-MS/MS with other common analytical techniques.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole in a collision-induced dissociation (CID) experiment is anticipated to be dominated by the lability of the sulfonamide linkage and the inherent ring strain of the pyrazole moiety. The proposed pathways are detailed below, drawing parallels from established fragmentation patterns of aromatic sulfonamides and pyrazole-containing compounds.[4][5][6]

The primary fragmentation is expected to occur at the sulfur-nitrogen (S-N) bond, which is a characteristic cleavage point in sulfonamides.[4][7][8][9] This cleavage can result in two primary charge-retaining species, depending on the proton affinity of the resulting fragments.

A notable fragmentation pathway for aromatic sulfonamides involves a rearrangement reaction leading to the elimination of sulfur dioxide (SO₂).[10] This process provides a diagnostic neutral loss of 64 Da and is often indicative of an aryl-sulfonyl bond.

The pyrazole ring itself is susceptible to fragmentation. Common pathways for N-substituted pyrazoles include the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂), leading to characteristic fragment ions.[6]

Finally, the substituted phenyl ring can undergo fragmentation, typically involving the loss of methyl radicals (•CH₃) or neutral loss of formaldehyde (CH₂O) from the methoxy groups.

Below is a Graphviz diagram illustrating the predicted major fragmentation pathways.

Fragmentation_Pathways M+H [M+H]⁺ 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Frag_A [M+H - C₃H₃N₂]⁺ 4-bromo-2,5-dimethoxyphenylsulfonyl cation M+H->Frag_A Loss of Pyrazole Frag_B [M+H - C₇H₇BrO₄S]⁺ Pyrazolyl cation M+H->Frag_B S-N Cleavage Frag_C [M+H - SO₂]⁺ Rearranged ion M+H->Frag_C Loss of SO₂ Frag_D [M+H - HCN]⁺ M+H->Frag_D Loss of HCN from Pyrazole Frag_E [M+H - N₂]⁺ M+H->Frag_E Loss of N₂ from Pyrazole Frag_F [Frag_A - SO₂]⁺ 4-bromo-2,5-dimethoxyphenyl cation Frag_A->Frag_F Loss of SO₂

Caption: Predicted major fragmentation pathways of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their exact mass-to-charge ratios (m/z), and their proposed structural assignments.

Fragment Ion Proposed Structure Calculated m/z Fragmentation Pathway
[M+H]⁺Intact Protonated Molecule378.9805 / 380.9784-
[M+H - SO₂]⁺Rearranged ion after SO₂ loss314.0224 / 316.0203Neutral loss of SO₂
[C₇H₇BrO₂S]⁺4-bromo-2,5-dimethoxyphenylsulfonyl cation280.9246 / 282.9225S-N bond cleavage
[C₇H₇BrO₂]⁺4-bromo-2,5-dimethoxyphenyl cation217.9651 / 219.9630Loss of SO₂ from sulfonyl cation
[C₃H₄N₂]⁺Protonated Pyrazole69.0402S-N bond cleavage

Note: m/z values are calculated for the most abundant isotopes and consider the isotopic pattern of bromine.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the LC-MS/MS analysis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analytical standard in methanol.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation extraction. To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A tandem quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: Perform product ion scans of the protonated molecule ([M+H]⁺). Select the precursor ion with an isolation width of approximately 1 Da. Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Below is a Graphviz diagram outlining the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Dilute to Working Solution (1 µg/mL in 50:50 MeOH:H₂O) Stock->Working Matrix Matrix Extraction (Protein Precipitation) Stock->Matrix Inject Inject 5 µL onto C18 Column Working->Inject Matrix->Inject Gradient Apply Gradient Elution (ACN/H₂O with 0.1% FA) Inject->Gradient ESI Positive Ion ESI Gradient->ESI MS1 MS1 Scan (m/z 100-500) ESI->MS1 MS2 Product Ion Scan of [M+H]⁺ (Collision Energy 10-40 eV) MS1->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze Compare Compare with Predicted Pathways Analyze->Compare

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool for the structural elucidation of compounds like 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, a comprehensive characterization often benefits from complementary analytical techniques.

Technique Strengths for this Application Limitations
LC-MS/MS - High sensitivity and selectivity.- Provides molecular weight and structural information from fragmentation.- Ideal for complex mixture analysis and quantification.[11][12]- Isomeric differentiation can be challenging without chromatographic separation.- Fragmentation pathways can sometimes be complex and require careful interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides definitive structural information, including connectivity and stereochemistry.- Non-destructive.- Gold standard for the characterization of pure compounds.[1][13]- Lower sensitivity compared to MS.- Requires a relatively pure and larger amount of sample.- Not suitable for online coupling with chromatography for complex mixture analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent chromatographic resolution for volatile and thermally stable compounds.- Extensive and standardized electron ionization (EI) libraries for compound identification.[6]- The target molecule is likely not volatile enough for direct GC analysis and may require derivatization.- Potential for thermal degradation in the injector or column.
High-Resolution Mass Spectrometry (HRMS) - Provides highly accurate mass measurements, enabling the determination of elemental composition.[5]- Increases confidence in the identification of unknown compounds and metabolites.- Higher instrument cost.- Data files can be large and require more sophisticated data processing.

References

  • Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. ResearchGate. Available from: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2018). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 8(3), 1337-1345. Available from: [Link]

  • LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). ResearchGate. Available from: [Link]

  • Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available from: [Link]

  • Zhang, J., & Wang, R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 343-351. Available from: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available from: [Link]

  • Supporting information Yields, structure, chemical names, LC-MS data, purity, and PPI descriptors data for all new compounds. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. Available from: [Link]

  • da Silva, J. A. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available from: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available from: [Link]

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation

Spectroscopic Comparison of 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Analogs: A Guide for Structural Elucidation

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Analytical Guide Introduction & Chemical Context The N-arylsulfonyl pyrazole scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Analytical Guide

Introduction & Chemical Context

The N-arylsulfonyl pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics [1]. Specifically, the 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl) moiety incorporates the highly functionalized aryl ring famously associated with 5-HT 2A​ receptor ligands (the "2C-B" pharmacophore). When conjugated to a pyrazole ring via a sulfonamide linkage, the resulting electronic push-pull system generates unique spectroscopic signatures.

As an Application Scientist, I have designed this guide to objectively compare the base compound with two synthetically relevant analogs. By understanding the causality behind the spectroscopic shifts—driven by steric hindrance, anisotropic deshielding, and inductive effects—researchers can establish self-validating analytical workflows for structural verification.

Analogs Compared
  • Analog A (Base Scaffold): 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

  • Analog B (Steric/Electron-Donating): 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

  • Analog C (Electron-Withdrawing): 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-4-bromo-1H-pyrazole

Analytical Workflow & Methodology

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol must be executed sequentially. Each technique provides orthogonal data that cross-verifies the others.

AnalyticalWorkflow Start Synthesized Analog (Purity > 98%) SamplePrep Sample Preparation (CDCl3 / ATR Crystal / MeOH) Start->SamplePrep NMR NMR Spectroscopy (1H & 13C, 400 MHz) SamplePrep->NMR 15-20 mg IR FT-IR Spectroscopy (ATR, 4000-400 cm⁻¹) SamplePrep->IR Solid State MS LC-HRMS (ESI+, TOF) SamplePrep->MS 1 µg/mL DataInt Data Integration & Structural Verification NMR->DataInt Connectivity & Environment IR->DataInt Functional Groups (SO2) MS->DataInt Exact Mass & Isotope Pattern

Analytical workflow for the spectroscopic elucidation of N-arylsulfonyl pyrazole analogs.

Step-by-Step Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 15–20 mg of the highly purified analog in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H spectra at 400 MHz (16 scans, 1 sec relaxation delay) and 13 C spectra at 100 MHz (1024 scans, 2 sec relaxation delay).

  • Processing: Apply a 0.3 Hz line broadening function for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually. Reference the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Background: Collect a background spectrum (32 scans) using a clean Diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place 1–2 mg of the solid crystalline analog directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Protocol 3: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol.

  • Acquisition: Inject 2 µL into an LC-TOF-MS system operating in positive Electrospray Ionization (ESI+) mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Validation: Calibrate mass accuracy using sodium formate clusters. Extract the [M+H] + ion chromatogram and analyze the isotopic distribution.

Spectroscopic Data Presentation

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , δ in ppm)
Proton AssignmentAnalog A (Base)Analog B (3,5-Dimethyl)Analog C (4-Bromo)Multiplicity & Coupling
Aryl C3-H 7.187.157.20Singlet (1H)
Aryl C6-H 7.457.527.48Singlet (1H)
Aryl 2-OCH 3​ 3.823.803.84Singlet (3H)
Aryl 5-OCH 3​ 3.883.863.89Singlet (3H)
Pyrazole C3-H / CH 3​ 7.75 (H)2.25 (CH 3​ )7.85 (H)Doublet ( J =2.5 Hz) / Singlet
Pyrazole C4-H 6.456.05- (Br substituted)dd ( J =2.5, 1.5 Hz) / Singlet
Pyrazole C5-H / CH 3​ 8.15 (H)2.55 (CH 3​ )8.25 (H)Doublet ( J =1.5 Hz) / Singlet
Table 2: Key FT-IR and HRMS Data
ParameterAnalog A (Base)Analog B (3,5-Dimethyl)Analog C (4-Bromo)
IR: νas​ (SO 2​ ) 1372 cm −1 1385 cm −1 1375 cm −1
IR: νs​ (SO 2​ ) 1170 cm −1 1182 cm −1 1172 cm −1
HRMS Formula C 11​ H 11​ BrN 2​ O 4​ SC 13​ H 15​ BrN 2​ O 4​ SC 11​ H 10​ Br 2​ N 2​ O 4​ S
Exact Mass [M+H] + 346.9696375.0009424.8801
Isotope Pattern 1:1 (M : M+2)1:1 (M : M+2)1:2:1 (M : M+2 : M+4)

Expert Mechanistic Insights (E-E-A-T)

Do not merely read the tables; it is critical to understand the physical causality behind these values to prevent misinterpretation of impurities or structural isomers [2].

The Anisotropic Deshielding Effect (NMR)

In Analog A , notice the massive chemical shift difference between the pyrazole C3-H (7.75 ppm) and C5-H (8.15 ppm). Novice chemists often misassign these. The causality lies in the spatial geometry of the N-sulfonyl group. The highly electronegative oxygen atoms of the SO 2​ group sit in close spatial proximity (peri-interaction) to the C5 proton of the pyrazole ring. The magnetic anisotropy of the S=O double bonds severely deshields the C5-H, pushing it past 8.0 ppm. In Analog B , this same effect causes the C5-methyl group (2.55 ppm) to resonate significantly further downfield than the C3-methyl group (2.25 ppm).

Steric-Induced Conjugation Breaking (FT-IR)

The sulfonyl stretching frequencies ( νas​ and νs​ ) are highly diagnostic. In Analog A and Analog C , the asymmetric stretch occurs around 1372–1375 cm −1 . However, in Analog B (the 3,5-dimethyl variant), this stretch shifts to 1385 cm −1 . Why? The bulky methyl group at the C5 position creates severe steric clash with the sulfonyl oxygens. To relieve this strain, the S-N bond rotates, forcing the pyrazole ring out of coplanarity with the SO 2​ plane. This loss of orbital overlap (conjugation) stiffens the S=O bonds, requiring higher energy (higher wavenumbers) to stretch them.

Isotopic Signatures as Self-Validating Systems (HRMS)

Mass spectrometry provides an immediate, visual confirmation of the halogenation state. Bromine naturally exists as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio.

  • For Analogs A and B , the mass spectrum will show a distinct "twin peak" doublet separated by 2 Da (e.g., m/z 347 and 349) at equal intensities.

  • For Analog C , the presence of two bromine atoms (one on the aryl ring, one on the pyrazole) generates a classic 1:2:1 triplet (m/z 425, 427, 429). If your synthesis of Analog C yields a 1:1 doublet, your pyrazole bromination step has failed.

References

  • Wang, L., Li, Z.-L., Duan, C.-X., & Huang, W. (2025). "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." Bioorganic Chemistry, 167, 109196. Available at: [Link]

  • Sharma, P., et al. (2022). "Patents and applications of N-sulfonated N-heterocycles." ResearchGate. Available at: [Link]

  • Palomer, A., et al. (2002). "Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones." Journal of Medicinal Chemistry, 45(7), 1402-1411. Available at: [Link]

Comparative

A Comparative Guide to the Structural Validation of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole using 2D NMR

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built.[1][2][3] An error in structural assignment can lead...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built.[1][2][3] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules.[4][5][6]

This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques for the complete structural validation of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, a compound architecture of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation.

The Analytical Challenge: Beyond the Molecular Formula

Following synthesis, routine analytical methods like mass spectrometry can confirm the molecular weight, and thus the molecular formula (C₁₁H₁₁BrN₂O₄S). However, this information alone is insufficient. Several constitutional isomers could correspond to this formula. The critical questions that must be answered to validate the target structure are:

  • Regiochemistry of the Pyrazole: Is the sulfonyl group attached to the N1 or N2 position of the pyrazole ring?

  • Connectivity: Is there definitive proof of the covalent bond between the pyrazole nitrogen and the sulfonyl sulfur?

  • Substitution Pattern: Does the NMR data confirm the 1,2,4,5-substitution pattern on the phenyl ring (sulfonyl, bromo, and two methoxy groups)?

  • Unambiguous Assignments: Can every proton and carbon signal be confidently assigned to a specific atom in the proposed structure?

Answering these questions requires a tool that can map out the bonding network of the molecule. This is where 2D NMR excels.

The 2D NMR Toolkit: A Comparative Overview

While 1D ¹H and ¹³C NMR provide initial data on the number and electronic environment of protons and carbons, 2D NMR experiments reveal the relationships between these nuclei.[7][8] For our target molecule, we will employ a strategic combination of three core experiments.

2D NMR Experiment Information Provided Primary Role in this Analysis Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).To establish the proton-proton connectivity within the isolated pyrazole and phenyl ring systems.Does not provide information across heteroatoms (like the N-S bond) or quaternary carbons. Cannot connect the two ring systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[9][10]To unambiguously link the assigned proton resonances to their corresponding carbon atoms.Only shows direct, one-bond correlations. Provides no information about connectivity between different parts of the molecule.[10]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][11]The cornerstone of this analysis. It will be used to bridge the two ring systems by showing correlations from pyrazole protons to the sulfonyl-bearing carbon and from phenyl protons to the pyrazole carbons, confirming the N-S linkage.The absence of a correlation is not definitive proof of a lack of proximity. Weak correlations can sometimes be missed.

This multi-pronged approach creates a logical workflow where the information from one experiment builds upon the last, leading to a single, validated structure.

Experimental Protocol: Acquiring High-Quality Data

The quality of the final data is fundamentally dependent on the quality of the initial sample and the parameters used for acquisition.[12][13]

Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of the purified solid 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole. For optimal signal-to-noise in ¹³C-based experiments like HSQC and HMBC, a reasonably concentrated sample is crucial.[14]

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not obscure key sample resonances.[15]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12][16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D ¹H NMR: Acquire a standard proton spectrum to assess sample purity and signal distribution.

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY: Use a standard gradient-selected COSY pulse sequence.

  • 2D HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence to correlate proton and carbon signals.[17]

  • 2D HMBC: Utilize a gradient-selected HMBC pulse sequence, with the long-range coupling delay optimized for an average ⁿJCH coupling constant of 8 Hz, which is typical for detecting 2- and 3-bond correlations.[17]

Data Analysis and Structural Elucidation: A Step-by-Step Guide

Let's walk through the interpretation of the NMR data to build the structure of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole from the ground up.

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra

The first step is to analyze the 1D spectra to identify the basic components of the molecule. We expect to see:

  • Pyrazole Ring Protons: Three distinct signals, likely in the aromatic region, exhibiting characteristic coupling patterns.

  • Phenyl Ring Protons: Two singlets, due to the substitution pattern.

  • Methoxy Protons: Two singlets, each integrating to 3H.

  • ¹³C Spectrum: 11 distinct carbon signals, including quaternary carbons.

Step 2: COSY Analysis - Mapping the Spin Systems

The COSY spectrum reveals proton-proton couplings, allowing us to piece together the hydrogen frameworks.

Caption: Fig 2. Key HMBC correlations confirming molecular connectivity.

Crucial Validating Correlations:

  • Pyrazole H-3 and H-5 to Phenyl C-1 (C-SO₂): We would expect to see correlations from the pyrazole protons H-3 and H-5 across the N-S-C linkage to the phenyl carbon directly attached to the sulfonyl group (C-1). These are four-bond correlations and may be weak, but their presence provides powerful evidence for the N-sulfonyl connection.

  • Phenyl Protons to Pyrazole Carbons: Conversely, correlations from the phenyl protons to the pyrazole carbons (C-3 and C-5) would also definitively link the two halves of the molecule.

  • Intra-ring Correlations: HMBC also confirms the assignments within each ring. For example, the methoxy protons will show a 3-bond correlation to the aromatic carbon they are attached to, confirming their position. The phenyl proton at H-3' will show correlations to C-1', C-2', and C-5', confirming the substitution pattern.

Step 5: Final Assignment and Validation

By combining the information from all experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be made. The consistency across all datasets provides a robust validation of the proposed structure.

Table 1: Summary of NMR Assignments for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole (in CDCl₃, hypothetical data)

Positionδ ¹³C (ppm)δ ¹H (ppm, Mult., J Hz)COSY Correlations (¹H)Key HMBC Correlations (from ¹H to ¹³C)
Pyrazole Ring
3142.58.20 (d, 2.5)H-4C-4, C-5, C-1'
4110.16.50 (t, 2.5)H-3, H-5C-3, C-5
5130.87.80 (d, 2.5)H-4C-3, C-4, C-1'
Phenyl Ring
1'132.5---
2'152.0---
3'118.97.65 (s)-C-1', C-2', C-4', C-5', OCH₃-2'
4'115.2---
5'150.8---
6'116.57.20 (s)-C-1', C-2', C-4', C-5', OCH₃-5'
Substituents
OCH₃-2'56.83.95 (s)-C-2'
OCH₃-5'56.53.90 (s)-C-5'

Conclusion: The Power of a Synergistic Approach

Structural validation in drug discovery is a process that demands rigor and certainty. [1][2]While 1D NMR provides a preliminary fingerprint of a molecule, it often leaves critical questions of connectivity and regiochemistry unanswered. As demonstrated with 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole, a strategic and comparative application of 2D NMR techniques—COSY, HSQC, and HMBC—transforms ambiguity into certainty. COSY defines the proton frameworks, HSQC links protons to their carbons, and crucially, HMBC bridges the molecular fragments to confirm the complete covalent structure. This synergistic workflow is not merely a set of experiments but a self-validating system that underpins the integrity of subsequent biological and pharmacological research.

References

  • Daly, P., & Skolnik, S. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811. [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Pellecchia, M., et al. (2025, January 11). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • University of Maryland, Baltimore. NMR sample preparation guidelines. [Link]

  • University of California, Riverside. SG Sample Prep - Nuclear Magnetic Resonance Labs. [Link]

  • University of St Andrews. NMR Sample Preparation. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • American Chemical Society. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Reddit. (2022, April 20). How do I interpret HNMR, COSY, and HMQC? [Link]

  • ResearchGate. (2026, February 9). (PDF) ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

  • Thieme. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4 site. [Link]

  • SpectraBase. 1,2,4,5-Tetramethylbenzene - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for compounds. [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Handling Protocol for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

As a specialized synthetic intermediate, 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole presents unique logistical and environmental challenges at the end of its lifecycle. Because this molecule contains both a he...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized synthetic intermediate, 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole presents unique logistical and environmental challenges at the end of its lifecycle. Because this molecule contains both a heavy halogen (bromine) and a sulfonyl group, improper disposal can lead to severe environmental contamination, equipment corrosion, and regulatory violations.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Physicochemical Hazard Profiling

Before executing any disposal protocol, it is critical to understand why this specific molecule requires strict segregation. The structural elements of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole dictate its thermal degradation profile and, consequently, its legal waste classification.

Table 1: Structural Hazard Profile & Disposal Implications

Structural FeatureElemental HazardPrimary Waste ClassificationIncineration Byproducts
Aryl Bromide Bromine (Br)Halogenated Organic WasteHydrobromic Acid (HBr), Dioxins
Sulfonyl Group Sulfur (S)Sulfur-containing OrganicSulfur Oxides (SOx)
Pyrazole Ring Nitrogen (N)Nitrogenous WasteNitrogen Oxides (NOx)
Aromatic Core Carbon (C)High-BTU OrganicCarbon Dioxide (CO2), CO

Step-by-Step Disposal Methodology

The following procedures ensure compliance with federal environmental regulations while maintaining absolute laboratory safety. Do not just follow the steps; understand the mechanistic causality behind them.

Step 1: Point-of-Generation Segregation
  • Protocol: Isolate all waste containing this compound (whether as a solid powder, contaminated PPE, or dissolved in solvent mixtures) strictly into designated Halogenated Organic Waste streams.

  • Causality: Mixing halogenated waste with non-halogenated streams lowers the caloric (BTU) value of the waste and can cause explosive reactions in incompatible solvent matrices. Furthermore, commercial incinerators must route halogenated waste to specific high-temperature kilns (>1000°C) equipped with wet scrubbers. This rapid-quench thermal oxidation is required to neutralize hydrobromic acid (HBr) and prevent the atmospheric release of highly toxic polybrominated dibenzo-p-dioxins (PBDDs), as outlined in the [1] guidelines.

Step 2: Primary Containment & Chemical Compatibility
  • Protocol: Store liquid waste in High-Density Polyethylene (HDPE) carboys or Polytetrafluoroethylene (PTFE)-lined amber glass bottles. Do not use metal drums or unlined caps.

  • Causality: Sulfonyl compounds and their degradation products can generate trace acidic species (e.g., sulfonic acids) over time. These species will actively corrode metal containers and degrade standard rubber cap liners, leading to primary containment failure, hazardous vapor leaks, and potential exposure incidents.

Step 3: RCRA-Compliant Labeling and Profiling
  • Protocol: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole" and prominently note the presence of Bromine and Sulfur on the waste profile.

  • Causality: Under the EPA's Resource Conservation and Recovery Act (RCRA), accurate characteristic profiling is legally required. Explicitly noting the heteroatoms ensures the downstream Treatment, Storage, and Disposal Facility (TSDF) applies the correct EPA characteristic waste codes and does not process the waste in an incompatible thermal oxidizer, which would violate [2].

Step 4: Central Accumulation & Contractor Hand-off
  • Protocol: Transfer sealed, labeled containers from the Satellite Accumulation Area (SAA) to the facility's Central Accumulation Area (CAA) within your facility's specific regulatory timeframe.

  • Causality: Adhering to accumulation limits prevents the long-term degradation of complex organics in the lab environment and ensures compliance with federal [3].

Table 2: EPA RCRA Quantitative Accumulation Limits

Generator StatusMax Accumulation VolumeMax Accumulation Time
Large Quantity Generator (LQG) No Limit90 Days
Small Quantity Generator (SQG) 6,000 kg180 Days
Very Small Quantity Generator (VSQG) 1,000 kgNo strict federal time limit
Satellite Accumulation Area (SAA) 55 Gallons3 Days (once limit is reached)

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and targeted action is required to prevent cross-contamination and inhalation exposure.

  • Solid Spill (Powder): Do not dry sweep, as this will aerosolize the active intermediate and create a severe inhalation hazard. Instead, use a damp absorbent pad (wetted with a compatible, low-volatility solvent like isopropanol) to gently wipe up the powder. Place all contaminated pads into a solid halogenated waste bag.

  • Liquid Spill (In Solvent): Surround the spill with universal chemical absorbents (e.g., vermiculite or polypropylene spill pads) to prevent the spread of the solvent front. Avoid using combustible materials like standard paper towels if the compound is dissolved in a highly flammable solvent matrix. Scoop the absorbed matrix into a compatible, sealable HDPE container and label it as halogenated waste.

Waste Routing Workflow

The following decision tree illustrates the logical routing for 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole waste to ensure proper destruction.

G Start Waste Generation: 1-((4-bromo-2,5-dimethoxyphenyl) sulfonyl)-1H-pyrazole CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Solid Waste (Powder, PPE, Vials) CheckState->Solid Liquid Liquid Waste (Solvent Mixtures) CheckState->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Labeling RCRA Compliant Labeling (Indicate Br, S content) Halogenated->Labeling Incineration High-Temp Incineration (SOx/HBr Scrubbers Required) Labeling->Incineration

Workflow for the segregation and disposal routing of halogenated sulfonyl pyrazole waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Available at:[Link]

Handling

Personal protective equipment for handling 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Advanced Safety and Handling Protocol: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole Executive Summary 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is a specialized N-sulfonyl-pyrazole derivative utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Executive Summary

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is a specialized N-sulfonyl-pyrazole derivative utilized primarily as a highly selective sulfonylating agent in advanced organic synthesis and medicinal chemistry[1]. Due to the integration of a highly lipophilic, halogenated aromatic ring with a reactive electrophilic center, this compound presents unique occupational hazards that extend beyond standard laboratory reagents. This guide provides a causality-driven, self-validating protocol for the safe handling, reaction execution, and disposal of this chemical, prioritizing the prevention of systemic exposure and immune sensitization.

Mechanistic Toxicology & Hazard Profile

To handle a reactive chemical safely, researchers must understand the foundational causality of its toxicity. N-sulfonyl-pyrazoles are engineered to transfer their sulfonyl group to target nucleophiles, releasing 1H-pyrazole as a stable leaving group[1]. While mechanistically elegant for synthesizing complex sulfonamides, this reactivity presents a severe biological hazard.

  • Skin Sensitization & Haptenation: As a 2[2], accidental dermal exposure allows the compound to penetrate the stratum corneum. Once in the epidermis, it covalently binds to endogenous nucleophiles (e.g., primary amine residues on skin proteins). This forms a "hapten-protein" conjugate that is recognized as foreign by the immune system, potentially triggering severe 3 and allergic contact dermatitis[3][4].

  • Lipophilic Permeation: The 4-bromo-2,5-dimethoxyphenyl moiety is highly lipophilic. This structural feature acts as a permeation enhancer, allowing the molecule to bypass lipid bilayers and permeate standard single-layer laboratory gloves much faster than simpler, less lipophilic sulfonylating agents.

ToxicityMechanism A 1-((4-bromo-2,5-dimethoxyphenyl) sulfonyl)-1H-pyrazole (Lipophilic Electrophile) C Covalent Adduct (Sulfonylated Protein Hapten) A->C Nucleophilic Attack (Skin Penetration) D 1H-Pyrazole (Leaving Group) A->D Cleavage B Biological Nucleophile (e.g., Epidermal Protein -NH2) B->C E T-Cell Mediated Hypersensitivity / Sensitization C->E Immune Recognition

Fig 1: Mechanism of biological haptenation and T-cell sensitization by reactive electrophiles.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to interrupt the specific exposure pathways of lipophilic electrophiles.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Inner layer (Nitrile, 4 mil), Outer layer (Butyl rubber or thick Nitrile, >8 mil).The lipophilic brominated aromatic ring accelerates permeation. Double gloving ensures that if the outer layer is breached, the inner layer provides a critical secondary barrier.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+) and full face shield.The compound acts as a severe ocular irritant. Moisture in the eyes acts as a biological nucleophile, leading to rapid, irreversible tissue sulfonylation.
Respiratory Handled exclusively inside a Class II Type B2 Biological Safety Cabinet or ducted chemical fume hood.Prevents inhalation of aerosolized crystalline particulates. Inhaled electrophiles can cause rapid and severe respiratory sensitization.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs; closed-toe non-porous shoes.Prevents the accumulation of microscopic reactive dust on exposed wrists or forearms, mitigating the risk of delayed dermal haptenation.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a closed-loop safety system during experimental execution, verifying that the hazard is contained at every stage.

Step 1: Environmental Preparation

  • Clear the fume hood of all incompatible chemicals, specifically isolating it from strong bases, primary/secondary amines, and strong oxidizers.

  • Deploy a disposable, static-dissipative bench mat to capture any micro-spills during reagent transfer.

Step 2: Weighing and Transfer

  • Utilize an anti-static draft shield around the analytical balance. The crystalline nature of sulfonyl pyrazoles often leads to static "fly-away," which drastically increases inhalation and contamination risks.

  • Weigh the material using a grounded metal spatula. Never use plastic spatulas, which generate static charge and repel the powder.

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen). N-sulfonyl-pyrazoles are sensitive to ambient moisture, which slowly hydrolyzes the reagent into 4-bromo-2,5-dimethoxybenzenesulfonic acid and 1H-pyrazole, degrading synthetic yield and generating acidic byproducts.

  • Dissolve the reagent in a dry, aprotic solvent (e.g., anhydrous DCM or THF) before introducing the target nucleophile.

Workflow N1 1. Environmental Isolation (Fume Hood / Glove Box) N2 2. PPE Verification (Double Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Reagent Weighing (Anti-static Draft Shield) N2->N3 N4 4. Reaction Execution (Inert Atmosphere: Argon/N2) N3->N4 N5 5. Electrophile Quenching (Dilute Ethanolamine / Base) N4->N5 N6 6. Waste Segregation (Halogenated Organic Waste) N5->N6

Fig 2: Closed-loop operational workflow for handling reactive N-sulfonyl-pyrazole derivatives.

Spill Response & Decontamination Plan

A standard solvent wipe is highly dangerous for electrophilic spills, as it merely solubilizes and spreads the reactive agent across the benchtop. Decontamination must rely on active chemical quenching.

  • Quenching Solution Preparation: Prepare a 1M solution of ethanolamine or a 5% aqueous ammonia solution.

  • Neutralization Protocol: In the event of a benchtop spill, gently cover the powder with absorbent chemical pads to prevent aerosolization. Slowly pour the quenching solution over the pads.

  • Chemical Validation: The primary amine in ethanolamine will rapidly and preferentially react with 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole. This converts the hazardous, skin-sensitizing electrophile into a stable, non-reactive sulfonamide.

  • Clearance: Allow exactly 15 minutes of contact time for complete chemical neutralization before wiping up the residue and washing the area with soap and water.

Waste Disposal Plan

Unreacted electrophiles must never be disposed of directly into standard organic waste streams, as they can react exothermically with other waste components (like amines or alcohols).

  • Pre-Disposal Treatment: Ensure all residual 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole in the reaction flask is fully quenched with a weak amine (e.g., ethanolamine) prior to transferring the solvent to the bulk waste carboy.

  • Segregation: Collect all quenched reaction waste, including spill residue pads, in a dedicated, clearly labeled "Halogenated Organic Waste" container. The presence of the bromine atom dictates strict segregation from non-halogenated streams to comply with environmental destruction protocols.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link][2]

  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. National Center for Biotechnology Information (PMC).[Link][3]

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Bioorganic Chemistry (DOI).[Link][1]

  • Skin irritation and sensitization: Mechanisms and new approaches for risk assessment. University of Southampton Research Repository.[Link][4]

Sources

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